molecular formula C11H13N3O3 B1274087 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 878977-92-5

1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B1274087
CAS No.: 878977-92-5
M. Wt: 235.24 g/mol
InChI Key: ZNWHCVDHCJLIFE-UHFFFAOYSA-N
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Description

1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the methanamine group: This step involves the reaction of the oxadiazole intermediate with appropriate amine sources under suitable conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic processes and controlled reaction environments.

Chemical Reactions Analysis

1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structural features of the compound.

Comparison with Similar Compounds

1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine can be compared with other oxadiazole derivatives such as:

The uniqueness of this compound lies in its specific oxadiazole ring structure combined with the methanamine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-15-8-4-3-7(5-9(8)16-2)11-13-10(6-12)17-14-11/h3-5H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWHCVDHCJLIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00388178
Record name 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878977-92-5
Record name 1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00388178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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